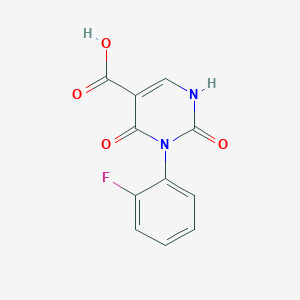

3-(2-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-(2-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives involves complex reactions. For instance, derivatives from alanine, valine, and leucine show the versatility of incorporating fluorine into carboxylic acid frameworks, further processed into cyclic and open-chain β-peptides, showcasing the compound's adaptability in synthetic chemistry (Yoshinari et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been characterized through various techniques. For example, the crystal structure of a related compound, 5-fluoro-2,4,-dioxo-1,2,3,4-tetrahydropyrimidine-1-acetic acid, revealed molecules linked by hydrogen bonds forming layers, indicating the significance of molecular interactions in defining structure (Zhang et al., 2007).

Chemical Reactions and Properties

The reactivity and functional group compatibility of this compound derivatives have been explored in various chemical reactions. Studies such as those on the effective catalysts for amide condensation of sterically demanding carboxylic acids highlight the compound's utility in organic synthesis (Maki et al., 2006).

Physical Properties Analysis

The physical properties, including crystallography and solvatomorphism of derivatives, have been extensively studied. For example, the anhydrous and solvated forms of a closely related compound, methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, demonstrate the impact of solvent interactions on molecular arrangements and stability (Cleetus et al., 2020).

Chemical Properties Analysis

Investigations into the chemical properties of this compound derivatives have revealed insights into their reactivity and stability under various conditions. The lactonizations of carboxylic acid-substituted derivatives with electrophiles, including peculiar behavior with electrophilic fluorine, highlight the nuanced reactivity of these compounds (Rudler et al., 2008).

Aplicaciones Científicas De Investigación

Molecular Structure and Properties

The compound exhibits structural significance in crystallography and supramolecular chemistry. It has been identified in various forms, showing diverse molecular structures and bonding patterns. For instance, its structure has been analyzed in different polymorphic forms, with molecules linked by hydrogen bonds to form layers in the crystal lattice (Zhang et al., 2007). Additionally, its derivative forms have been observed to adopt specific conformations and exhibit strong intermolecular hydrogen bonding, contributing to the crystal packing stability (Mohideen et al., 2008).

Biological Activity and Applications

Derivatives of this compound have shown a broad spectrum of biological activities. Significant applications in antimicrobial and anticancer therapy have been noted, with some derivatives displaying potent antimicrobial and anticancer potential in vitro. For example, certain ethyl ester derivatives of the compound have demonstrated promising results against specific bacteria strains and colon cancer cell lines, with their antimicrobial and anticancer potency being highlighted in research (Sharma et al., 2012).

Material Science and Chemistry

In material science and chemistry, the compound and its derivatives have been a part of studies focusing on their fluorescent properties and potential in forming novel materials. For instance, lead(II) complexes of the compound have been synthesized, showing diverse topologies and fluorescent properties, indicating its utility in material sciences (Chen et al., 2011).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound have been utilized to form hydrogen-bonded supramolecular assemblies, showcasing its potential in creating complex molecular architectures (Fonari et al., 2004).

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O4/c12-7-3-1-2-4-8(7)14-9(15)6(10(16)17)5-13-11(14)18/h1-5H,(H,13,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFOVQFSBFYBRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C(=CNC2=O)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2493908.png)

![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)

![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493912.png)

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)

![N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2493915.png)

![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)

![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)